3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester
Overview
Description
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester is a chemical compound with the molecular formula C9H8BrClO4S It is an ester derivative of benzoic acid, featuring both bromine and chlorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester typically involves the bromination and chlorosulfonation of a benzoic acid derivative. A common synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorosulfonyl groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in various chemical reactions, making the compound a versatile intermediate. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a chlorosulfonyl group.
3-Bromo-4-chlorobenzoic acid methyl ester: Similar structure but lacks the sulfonyl group.
Uniqueness
3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of chemical products.
Properties
IUPAC Name |
methyl 3-bromo-4-(chlorosulfonylmethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVXLONUETUAED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CS(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061617-77-3 | |
Record name | methyl 3-bromo-4-[(chlorosulfonyl)methyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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